Cas no 7149-44-2 (N'-(pyridin-4-ylmethyl)ethane-1,2-diamine)

N'-(pyridin-4-ylmethyl)ethane-1,2-diamine structure
7149-44-2 structure
Product Name:N'-(pyridin-4-ylmethyl)ethane-1,2-diamine
CAS No:7149-44-2
MF:C8H13N3
MW:151.208921194077
CID:1750383
PubChem ID:81575
Update Time:2025-04-21

N'-(pyridin-4-ylmethyl)ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N'-(pyridin-4-ylmethyl)ethane-1,2-diamine
    • AC1Q4WUJ
    • N-(4-Pyridylmethyl)ethylenediamine
    • SureCN3976803
    • NSC72096
    • N-(pyridin-4-ylmethyl)-ethylenediamine
    • n-(pyridin-4-ylmethyl)ethane-1,2-diamine
    • N-(PYRIDIN-4-YLMETHYL)ETHYLENEDIAMINE
    • N-(4-pyridylmethyl)-ethylenediamine
    • N-(4-picolyl)ethylenediamine
    • CTK5D4341
    • AC1L31MD
    • N-4-picolinylethylenediamine
    • AG-G-80160
    • N*1*-pyridin-4-yl-methylethane-1,2-diamine
    • N1-(pyridin-4-ylmethyl)ethane-1,2-diamine
    • NS00037221
    • (2-aminoethyl)[(pyridin-4-yl)methyl]amine
    • pyridine, 4-(2-aminoethyl)aminomethyl-
    • N-(4-picoly)ethylenediamine
    • 7149-44-2
    • CS-0116672
    • (2-AMINOETHYL)(PYRIDIN-4-YLMETHYL)AMINE
    • DA-03345
    • MFL4436F2K
    • N-(2-Aminoethyl)-n-(pyridin-4-ylmethyl)amine
    • NSC-72096
    • NSC 72096
    • SCHEMBL3976803
    • AKOS010108599
    • EINECS 230-478-8
    • DTXSID10221709
    • 1,2-Ethanediamine, N-(4-pyridinylmethyl)-
    • Pyridine, 4-[[(2-aminoethyl)amino]methyl]-
    • 1,2-Ethanediamine, N1-(4-pyridinylmethyl)-
    • N1-(4-Pyridinylmethyl)-1,2-ethanediamine
    • Inchi: 1S/C8H13N3/c9-3-6-11-7-8-1-4-10-5-2-8/h1-2,4-5,11H,3,6-7,9H2
    • InChI Key: BGCZGXQDXVUOKK-UHFFFAOYSA-N
    • SMILES: N(CCN)CC1C=CN=CC=1

Computed Properties

  • Exact Mass: 151.11109
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.046
  • Boiling Point: 291.7°C at 760 mmHg
  • Flash Point: 130.2°C
  • Refractive Index: 1.544
  • PSA: 50.94
  • LogP: 1.22110
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd